5-(Butylthio)-3-chloro-1,2,4-thiadiazole
Description
5-(Butylthio)-3-chloro-1,2,4-thiadiazole (CAS: 36955-36-9) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at position 3 and a butylthio group (-S-C₄H₉) at position 5. Its molecular formula is C₇H₁₀ClN₂S₂, with a molar mass of 222.8 g/mol and an exact mass of 207.9629 . This compound is classified under HS code 29349990 (heterocyclic compounds) for international trade .
Structure
2D Structure
Properties
IUPAC Name |
5-butylsulfanyl-3-chloro-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)9-11-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIWHXONOUBGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676582 | |
| Record name | 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36955-36-9 | |
| Record name | 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles
3-chloro-5-substituted-1,2,4-thiadiazoles can be synthesized according to the method developed by Wittenbrook. The process involves several steps starting from dipotassium cyanodithioimidocarbonate (1), which is then alkylated with alkyl bromides to produce monoalkyl derivatives 2(a–h). These monoalkyl derivatives undergo oxidative cyclization using sulfuryl chloride, resulting in the formation of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles 3(a–h).
Scheme 1: Synthesis of 3-chloro-5-substituted thiadiazole derivatives
$$
\chemfig{K2NCN(CS2) ->[\text{i) RBr (a–h), H2O, acetone, 0°C}] }
$$
Alkylation of Dipotassium Cyanodithioimidocarbonate
Dipotassium cyanodithioimidocarbonate (1) reacts with various alkyl bromides (a–h) in a water and acetone mixture at 0°C to yield the corresponding monoalkyl derivatives 2(a–h). For the synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, butyl bromide would be used as the alkylating agent.
Oxidative Cyclization
The monoalkyl derivatives 2(a–h) are then oxidatively cyclized using sulfuryl chloride to produce 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles 3(a–h). This reaction is crucial for forming the thiadiazole ring system.
Procedure for Preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives
To prepare 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives, one method involves reacting n-propyl cyanoformimidate with sulfur monochloride. During this reaction, the alkyl radical remains unchanged, which results in a 3-chloro-4-loweralkoxy-1,2,5-thiadiazole, where the specific loweralkoxy radical is determined by the alkyl cyanoformimidate used as the starting material.
Stoichiometry and Conditions
The stoichiometry of the process requires one mole of sulfur mono- or dichloride per mole of cyanoformamide or alkyl cyanoformimidate. An excess of sulfur chloride, about 2-10 moles per mole of cyanoformamide or cyanoformimidate, is typically used for best results. The reaction is usually conducted in an organic solvent medium, such as a non-protonic polar solvent like dimethylformamide, dimethylacetamide, diethylformamide, or tetrahydrofuran. It can also be carried out in non-polar solvents such as benzene, toluene, or xylene. The reaction temperature ranges from 0°C to 85°C, with reaction times varying from 0.5 to 30 hours. The cyanoformamide or alkyl cyanoformimidate and sulfur mono- or dichloride are reacted together for about 1-20 hours at 0-60°C.
Recovery and Purification
The resulting 3-chloro-4-OR-1,2,5-thiadiazoles can be recovered from the reaction mass using known techniques. The mixture can be quenched in water, and the thiadiazole can be either steam-distilled or extracted into a water-immiscible organic solvent like ether, followed by solvent removal. Vacuum distillation is a convenient technique for obtaining these compounds in substantially pure form due to their relatively low boiling points under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
5-(Butylthio)-3-chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetonitrile or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazoles.
Scientific Research Applications
5-(Butylthio)-3-chloro-1,2,4-thiadiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The butylthio and chloro substituents can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on its interaction with biological macromolecules are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Position 5
3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole (CAS: 36955-41-6)
- Structure : Isobutylthio group (-S-CH₂CH(CH₃)₂) at position 5.
- Molecular Formula : C₆H₉ClN₂S₂.
- Molar Mass : 208.73 g/mol .
- Key Differences :
5-[(4-tert-Butylphenyl)methylsulfanyl]-3-chloro-1,2,4-thiadiazole (3e)
Substituent Variations in Position 3
5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS: 101258-23-5)
- Structure : Chlorine at position 5 and ethyl group (-C₂H₅) at position 3.
- Molecular Formula : C₄H₅ClN₂S.
- Safety : Listed in UN GHS safety data sheets with specific first-aid measures for inhalation .
- Key Contrast : The reversed substitution pattern (Cl at 5 vs. 3) alters electronic effects on the thiadiazole ring, impacting reactivity in coupling reactions .
3-Chloro-5-methoxy-1,2,4-thiadiazole
- Structure : Methoxy group (-OCH₃) at position 5.
- Reactivity: Forms via methanol reaction with 5-chloro-3-aryl derivatives under reflux .
- Comparison : Methoxy is electron-donating, while butylthio is moderately electron-donating via sulfur’s lone pairs. This affects electrophilic substitution rates .
Pharmacologically Active Derivatives
5-Amino-3-phenyl-1,2,4-thiadiazole
- Structure: Amino (-NH₂) at position 5 and phenyl at position 3.
- Applications: Precursor for adenosine A3 receptor antagonists .
- Contrast: Amino groups enable hydrogen bonding, unlike the hydrophobic butylthio group in the target compound.
3-(3,4,5-Trimethoxyphenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole
Physicochemical and Reactivity Comparison
Table 1. Key Properties of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and Analogs
Biological Activity
5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exhibit a range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The structural modifications in thiadiazole derivatives significantly influence their biological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy against various cancer cell lines:
- In vitro Studies : The compound demonstrated significant cytotoxicity against human lung carcinoma (A549) and breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be in the micromolar range, indicating potent antiproliferative activity.
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies suggest that this compound interacts effectively with key proteins involved in cancer progression.
Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 6.8 | Inhibition of cell proliferation |
| HCT116 (Colon) | 7.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics.
- Fungal Activity : Preliminary tests have shown that this thiadiazole derivative possesses antifungal properties against common pathogens such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:
- Substituent Effects : Modifications at the 5-position (e.g., butylthio group) enhance the lipophilicity and cellular uptake of the compound, contributing to its increased potency against cancer cells.
- Chlorine Substitution : The presence of chlorine at the 3-position is associated with improved anticancer activity compared to other halogen substitutions. This is attributed to the electronic effects that chlorine exerts on the thiadiazole ring.
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of thiadiazole derivatives:
- Case Study 1 : A study by Alam et al. synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Among them, compounds with alkylthio substituents showed enhanced activity against various cancer cell lines compared to their unsubstituted counterparts .
- Case Study 2 : Research conducted by Polkam et al. focused on synthesizing substituted thiadiazoles and assessing their antimicrobial activities. The results indicated that derivatives with electron-donating groups exhibited superior antibacterial properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 3-chloro-1,2,4-thiadiazole derivatives with butylthiol under controlled alkaline conditions (e.g., NaOH in ethanol) can yield the target compound. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . To optimize purity, monitor reaction progress via TLC and characterize intermediates using -NMR and FT-IR to confirm structural integrity before proceeding .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Essential techniques include:
- -NMR and -NMR : To confirm substituent positions and butylthio group integration.
- FT-IR : Identify S-Cl (600–700 cm) and C-S (500–600 cm) stretching vibrations.
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks and fragmentation patterns.
Cross-validate data with computational tools like Gaussian for molecular orbital simulations .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), heat (40–60°C), and light (UV-Vis irradiation). Monitor degradation via HPLC and track changes in melting point. Store in amber vials under inert gas (N) at –20°C for long-term stability .
Advanced Research Questions
Q. What experimental designs are suitable for optimizing reaction yields in thiadiazole synthesis?
- Methodology : Employ factorial design (e.g., 2 designs) to test variables like temperature, solvent polarity, and catalyst concentration. For instance, a 2 factorial design can identify interactions between NaOH concentration (0.1–0.5 M), reaction time (6–24 hrs), and solvent (ethanol vs. DMF). Analyze via ANOVA to determine significant factors and optimize yield .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial enzymes or cancer biomarkers). Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity). Compare results with structurally similar triazole-thiadiazole hybrids, noting substituent effects on binding affinity .
Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?
- Methodology : Perform meta-analysis of published datasets, focusing on variables like assay conditions (e.g., pH, cell lines) and substituent electronic effects. For example, discrepancies in antifungal activity may arise from differences in fungal membrane permeability; address this by standardizing protocols (CLSI guidelines) and using logP calculations to correlate lipophilicity with efficacy .
Q. How can structure-activity relationships (SARs) guide the design of novel analogs with enhanced properties?
- Methodology : Systematically modify substituents (e.g., replacing butylthio with arylthio groups) and evaluate changes in electronic (Hammett σ constants), steric (Taft parameters), and solubility (logS) properties. Use QSAR models to predict bioactivity and prioritize synthesis targets. For instance, electron-withdrawing groups at the 3-position may enhance electrophilic reactivity .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining reproducibility?
- Methodology : Transition from batch to flow chemistry for better heat/mass transfer control. Monitor exothermic reactions using in-line FT-IR probes. For purification, replace column chromatography with fractional crystallization or membrane filtration (e.g., nanofiltration) to reduce solvent waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
